![molecular formula C23H25N5O4 B11012613 2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11012613.png)
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
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Overview
Description
N-[(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that features both benzimidazole and imidazolidinyl moieties. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Imidazolidinyl compounds are often used in medicinal chemistry for their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Imidazolidinyl Moiety: The imidazolidinyl ring is formed by reacting an appropriate diamine with a carbonyl compound under acidic conditions.
Coupling Reaction: The final step involves coupling the benzimidazole and imidazolidinyl moieties using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced imidazolidinyl derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Thiabendazole, omeprazole.
Imidazolidinyl Derivatives: Metronidazole, tinidazole.
Uniqueness
N-[(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its combined benzimidazole and imidazolidinyl structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N5O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14(2)27-19-7-5-4-6-17(19)25-20(27)13-24-21(29)12-18-22(30)28(23(31)26-18)15-8-10-16(32-3)11-9-15/h4-11,14,18H,12-13H2,1-3H3,(H,24,29)(H,26,31) |
InChI Key |
HJZAHJCHFSFNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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